molecular formula C20H12N2O5S B5078073 1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid

1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid

Cat. No.: B5078073
M. Wt: 392.4 g/mol
InChI Key: ZZJCXWZXVNIJAC-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid is a complex organic compound that features both an isoindole and a thiophene moiety

Preparation Methods

The synthesis of 1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using a thiophene carboxylic acid derivative.

    Final Assembly: The final product is obtained by coupling the isoindole core with the thiophene derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoindole or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isoindole and thiophene derivatives have shown efficacy.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid can be compared with other similar compounds, such as:

    1,3-Dioxo-2-phenylisoindole-5-carboxylic acid: This compound lacks the thiophene moiety and may have different chemical and biological properties.

    Thiophene-2-carboxylic acid derivatives: These compounds contain the thiophene ring but lack the isoindole structure, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the isoindole and thiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5S/c23-17(16-5-2-8-28-16)21-12-3-1-4-13(10-12)22-18(24)14-7-6-11(20(26)27)9-15(14)19(22)25/h1-10H,(H,21,23)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJCXWZXVNIJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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